Cas no 110590-64-2 (Laminin Pentapeptide YIGSR-NH2)

Laminin Pentapeptide YIGSR-NH2 化学的及び物理的性質

名前と識別子

-

- L-Arginine,L-tyrosyl-L-isoleucylglycyl-L-seryl-

- H-Tyr-Ile-Gly-Ser-Arg-OH

- Laminin β-1 Chain (929-933) (human, mouse), YIGSR

- Tyr-Ile-Gly-Ser-Arg

- Laminin (929-933)

- LAMININ B1 CHAIN PENTAPEPTIDE FRAGMENT

- LAMININ FRAGMENT

- Laminin Fragment 929-933

- LAMININ PENTAPEPTIDE

- TYR-ILE-GLY-SER-ARG-NH2: YIGSR-NH2

- Tyrosinyl-isoleucinyl-glycinyl-serinyl-arginine

- tyrosyl-isoleucyl-glycyl-seryl-arginine

- YIGSR

- Laminin beta-1 Chain (929-933) (human, mouse)

- Laminin Pentapeptide YIGSR-NH2

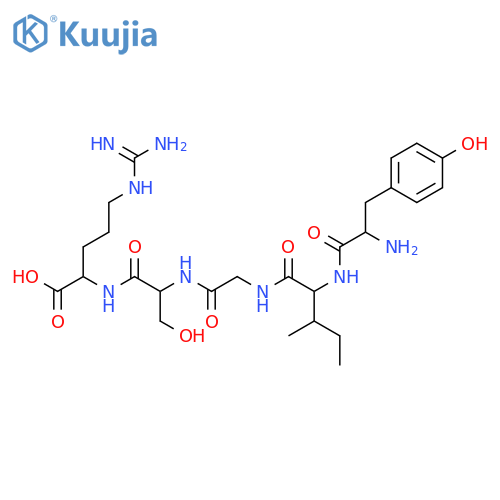

- (2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

- 110590-64-2

- Tyr-Ile-Gly-Ser-Arg, >=97% (HPLC)

- MWOGMBZGFFZBMK-LJZWMIMPSA-N

- EX-A7492

- Laminin (929-933) (H-L-Tyr-L-Ile-Gly-L-Ser-L-Arg-OH)

- MFCD00076472

- 120940-31-0

- SCHEMBL2182807

- (2S,5S,11S,14S)-14-amino-11-sec-butyl-2-(3-guanidinopropyl)-5-(hydroxymethyl)-15-(4-hydroxyphenyl)-4,7,10,13-tetraoxo-3,6,9,12-tetraazapentadecan-1-oic acid

- L-Arginine, N2-(N-(N-(N-L-tyrosyl-L-isoleucyl)glycyl)-L-seryl)-

- L-tyrosyl-L-isoleucylglycyl-L-seryl-L-arginine

- CS-0019776

- HY-P0132

- DTXSID70911775

- A898913

- N~2~-[2-({2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxy-3-methylpentylidene)amino]-1-hydroxyethylidene}amino)-1,3-dihydroxypropylidene]arginine

- G77860

-

- MDL: MFCD00076472

- インチ: InChI=1S/C26H42N8O8/c1-3-14(2)21(34-22(38)17(27)11-15-6-8-16(36)9-7-15)24(40)31-12-20(37)32-19(13-35)23(39)33-18(25(41)42)5-4-10-30-26(28)29/h6-9,14,17-19,21,35-36H,3-5,10-13,27H2,1-2H3,(H,31,40)(H,32,37)(H,33,39)(H,34,38)(H,41,42)(H4,28,29,30)/t14-,17-,18-,19-,21-/m0/s1

- InChIKey: MWOGMBZGFFZBMK-LJZWMIMPSA-N

- ほほえんだ: CC[C@@H]([C@H](NC([C@@H](N)CC1=CC=C(O)C=C1)=O)C(NCC(N[C@H](C(N[C@H](C(O)=O)CCCNC(N)=N)=O)CO)=O)=O)C

計算された属性

- せいみつぶんしりょう: 594.31300

- どういたいしつりょう: 594.31256033g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 11

- 水素結合受容体数: 16

- 重原子数: 42

- 回転可能化学結合数: 23

- 複雑さ: 937

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -5.3

- トポロジー分子極性表面積: 285Ų

じっけんとくせい

- ようかいど: H2O: soluble1mg/mL, clear, colorless

- PSA: 282.08000

- LogP: 0.67370

Laminin Pentapeptide YIGSR-NH2 セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- ちょぞうじょうけん:−20°C

Laminin Pentapeptide YIGSR-NH2 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB349135-5 mg |

Laminin (929-933) (H-L-Tyr-L-Ile-Gly-L-Ser-L-Arg-OH); . |

110590-64-2 | 5mg |

€179.50 | 2023-06-20 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1089460-100mg |

YIGSR |

110590-64-2 | 98% | 100mg |

¥9772.00 | 2023-11-22 | |

| eNovation Chemicals LLC | Y1241034-100mg |

TYR-ILE-GLY-SER-ARG |

110590-64-2 | 95% | 100mg |

$1070 | 2024-06-07 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L873904-5mg |

Laminin (929-933) |

110590-64-2 | 95% | 5mg |

¥898.00 | 2022-01-13 | |

| TRC | H218720-10mg |

H-Tyr-Ile-Gly-Ser-Arg-OH trifluoroacetate salt |

110590-64-2 | 10mg |

$ 700.00 | 2022-06-04 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | L302195-100mg |

Laminin (929-933) TFA |

110590-64-2 | 95% | 100mg |

¥6217.90 | 2023-09-02 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T61570-25mg |

L-Arginine,L-tyrosyl-L-isoleucylglycyl-L-seryl- |

110590-64-2 | 25mg |

¥2288.0 | 2021-09-07 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1089460-1mg |

YIGSR |

110590-64-2 | 98% | 1mg |

¥374.00 | 2023-11-22 | |

| abcr | AB349135-25 mg |

Laminin (929-933) (H-L-Tyr-L-Ile-Gly-L-Ser-L-Arg-OH); . |

110590-64-2 | 25mg |

€569.50 | 2023-06-20 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L873904-100mg |

Laminin (929-933) |

110590-64-2 | 95% | 100mg |

¥6,980.00 | 2022-01-13 |

Laminin Pentapeptide YIGSR-NH2 関連文献

-

Douglas Zhang,Kristopher A. Kilian J. Mater. Chem. B 2014 2 4280

-

2. A conjugate from a laminin-related peptide, Tyr-Ile-Gly-Ser-Arg, and chitosan: efficient and regioselective conjugation and significant inhibitory activity against experimental cancer metastasis, 1Yasuhiro Nishiyama,Tomoko Yoshikawa,Nobumichi Ohara,Keisuke Kurita,Keiko Hojo,Haruhiko Kamada,Yasuo Tsutsumi,Tadanori Mayumi,Koichi Kawasaki 1. Yasuhiro Nishiyama Tomoko Yoshikawa Nobumichi Ohara Keisuke Kurita Keiko Hojo Haruhiko Kamada Yasuo Tsutsumi Tadanori Mayumi Koichi Kawasaki J. Chem. Soc. Perkin Trans. 1 2000 1161

-

Victor Chausse,Carlos Mas-Moruno,Helena Martin-Gómez,Marc Pino,Maribel Díaz-Ricart,Ginés Escolar,Maria-Pau Ginebra,Marta Pegueroles Biomater. Sci. 2023 11 4602

-

Chun-Yi Yang,Wei-Yuan Huang,Liang-Hsin Chen,Nai-Wen Liang,Huan-Chih Wang,Jiaju Lu,Xiumei Wang,Tzu-Wei Wang J. Mater. Chem. B 2021 9 567

-

Marek Rychter,Anna Baranowska-Korczyc,Janina Lulek RSC Adv. 2017 7 32164

-

Rui Chen,John A. Hunt J. Mater. Chem. 2007 17 3974

-

Yixia Yin,Wenwu Wang,Qi Shao,Binbin Li,Dan Yu,Xin Zhou,Jayanti Parajuli,Haixing Xu,Tong Qiu,Ali Kemal Yetisen,Nan Jiang Biomater. Sci. 2021 9 2887

-

8. 2??Surface biocompatibilityPankaj Vadgama Annu. Rep. Prog. Chem. Sect. C: Phys. Chem. 2005 101 14

-

Günnur Onak Pulat,O?uzhan G?kmen,Ziy?an Buse Yaral? ?evik,Ozan Karaman Soft Matter 2021 17 6616

-

10. Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis?1Yasuhiro Nishiyama,Suguru Shikama,Ken-ichi Morita,Keisuke Kurita J. Chem. Soc. Perkin Trans. 1 2000 1949

Laminin Pentapeptide YIGSR-NH2に関する追加情報

Introduction to Laminin Pentapeptide YIGSR-NH2 and Its Applications in Modern Research

The compound with the CAS number 110590-64-2 is a specialized peptide derivative known as Laminin Pentapeptide YIGSR-NH2. This innovative molecule has garnered significant attention in the field of biomedical research due to its unique structural and functional properties. Laminin, a major glycoprotein found in the extracellular matrix, plays a crucial role in various biological processes, including cell adhesion, migration, and differentiation. The pentapeptide YIGSR-NH2 is a synthetic fragment designed to mimic key functionalities of laminin, making it a valuable tool for both academic and industrial applications.

In recent years, the study of extracellular matrix components has led to groundbreaking discoveries in regenerative medicine and tissue engineering. The pentapeptide YIGSR-NH2 has been extensively investigated for its potential to promote cell proliferation and enhance tissue integration. Its ability to interact with specific receptors on cell surfaces has opened new avenues for developing therapeutic strategies targeting various diseases. For instance, research has demonstrated its efficacy in accelerating wound healing by stimulating fibroblast activity and collagen production.

One of the most compelling aspects of Laminin Pentapeptide YIGSR-NH2 is its versatility in different experimental settings. Researchers have leveraged this peptide to create advanced biomimetic scaffolds that closely resemble natural extracellular environments. These scaffolds are instrumental in culturing cells for tissue engineering applications, providing a three-dimensional matrix that supports cell growth and organization. The peptide's structural design ensures high biocompatibility, minimizing immune responses and enhancing the success rates of transplants.

Moreover, the therapeutic potential of Laminin Pentapeptide YIGSR-NH2 extends beyond tissue engineering. Studies have shown promising results in using this peptide for anti-aging treatments. Its ability to activate signaling pathways involved in cellular repair and regeneration makes it an attractive candidate for cosmetic formulations aimed at reducing wrinkles and improving skin elasticity. The peptide's stability under various conditions further enhances its practicality for topical applications, ensuring prolonged efficacy without degradation.

The synthesis of Laminin Pentapeptide YIGSR-NH2 adheres to stringent quality control measures to guarantee purity and consistency. Advanced chemical synthesis techniques are employed to ensure that the peptide maintains its structural integrity and biological activity. This meticulous production process is essential for achieving reproducible results in research studies and therapeutic applications.

Recent advancements in nanotechnology have also contributed to the innovative use of Laminin Pentapeptide YIGSR-NH2. By incorporating this peptide into nanocarriers, researchers have developed targeted delivery systems that enhance drug efficacy while minimizing side effects. These nanocarriers can be tailored to release their payloads in specific locations within the body, ensuring precise treatment of affected areas.

The role of Laminin Pentapeptide YIGSR-NH2 in cancer research is another area of active investigation. Preliminary studies suggest that this peptide can modulate tumor microenvironments by influencing cell adhesion and migration patterns. By disrupting the metastatic cascade, it may offer a novel approach to preventing cancer spread. Additionally, its ability to stimulate immune responses could make it valuable in developing immunotherapies that target malignant cells more effectively.

In conclusion, Laminin Pentapeptide YIGSR-NH2 represents a significant advancement in biomedical research with diverse applications ranging from tissue engineering to anti-aging treatments and cancer research. Its unique properties and biocompatibility make it an indispensable tool for scientists exploring new frontiers in medicine. As research continues to uncover its full potential, this peptide is poised to play a pivotal role in shaping the future of therapeutic interventions.

110590-64-2 (Laminin Pentapeptide YIGSR-NH2) 関連製品

- 177966-81-3(Thymopentin acetate salt H-Arg-Lys-Asp-Val-Tyr-OH acetate salt)

- 128270-60-0(Bivalirudin)

- 69558-55-0(thymopentin)

- 113873-67-9(L-Glutamic acid, L-a-aspartyl-L-leucyl-L-a-aspartyl-L-valyl-L-prolyl-L-isoleucyl-L-prolylglycyl-L-arginyl-L-phenylalanyl-L-a-aspartyl-L-arginyl-L-arginyl-L-valyl-L-seryl-L-valyl-L-alanyl-L-alanyl-)

- 1823503-36-1(tert-butyl N-(2-cyclopropyl-1,3-thiazol-4-yl)carbamate)

- 1805691-07-9(2-Bromo-1-(3-(difluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one)

- 2298-36-4(2-(4-aminophenoxy)acetic acid)

- 60870-34-0(2-(2-Furoyl)-N-phenylhydrazinecarbothioamide)

- 2418671-36-8(N-{1,3-dihydrospiroindene-2,4'-oxan-3-yl}oxirane-2-carboxamide)

- 66053-97-2(1-(3,4-Dimethoxyphenyl)pentan-1-one)